SR 3576

Übersicht

Beschreibung

- SR-3576 ist ein potenter und selektiver Inhibitor von JNK3 (c-Jun N-terminale Kinase 3) mit einem IC50 von 7 nM .

- JNKs sind Mitglieder der Mitogen-aktivierten Proteinkinase (MAPK)-Familie, die an zellulären Reaktionen auf Stress, Entzündungen und Apoptose beteiligt sind.

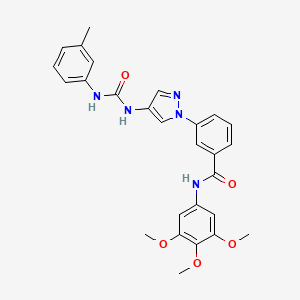

- Die chemische Struktur von SR-3576 besteht aus Aminopyrazol-Molekülen.

Herstellungsmethoden

- Synthesewege: Obwohl spezifische Synthesemethoden für SR-3576 nicht umfassend dokumentiert sind, haben Bemühungen in der pharmazeutischen Chemie zu seiner Entdeckung geführt.

- Reaktionsbedingungen: Diese Details sind geheim, aber Forscher optimieren in der Regel die Reaktionsbedingungen hinsichtlich Ausbeute und Reinheit.

- Industrielle Produktion: Informationen über großtechnische Produktionsmethoden sind aufgrund des Forschungscharakters begrenzt.

Vorbereitungsmethoden

- Synthetic routes: While specific synthetic methods for SR-3576 are not widely documented, medicinal chemistry efforts have led to its discovery.

- Reaction conditions: These details remain proprietary, but researchers typically optimize reaction conditions for yield and purity.

- Industrial production: Information on large-scale production methods is limited due to its research-oriented nature.

Analyse Chemischer Reaktionen

- SR-3576 unterliegt wahrscheinlich typischen Reaktionen von Aminopyrazol-Verbindungen:

- Oxidation: Oxidative Prozesse können funktionelle Gruppen modifizieren.

- Reduktion: Reduktionsreaktionen könnten zur Bildung verwandter Derivate führen.

- Substitution: Substituenten am Aminopyrazol-Ring können ersetzt werden.

- Häufige Reagenzien: Dazu gehören Oxidationsmittel, Reduktionsmittel und Nucleophile.

- Hauptprodukte: SR-3576-Derivate, die aus diesen Reaktionen resultieren, werden nicht explizit berichtet.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Neurodegenerative Diseases

SR 3576 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. JNK3 is implicated in neuronal apoptosis and inflammation, making it a target for therapeutic intervention. Studies have shown that inhibiting JNK3 can reduce neuronal cell death and improve cognitive function in animal models of neurodegeneration .

Metabolic Disorders

Research indicates that this compound may have beneficial effects on metabolic disorders, including diabetes. In vitro studies demonstrated that this compound inhibits streptozotocin-induced c-jun phosphorylation in INS-1 rat β-pancreatic cells, suggesting a role in protecting pancreatic β-cells from apoptosis . This action may contribute to improved insulin sensitivity and glucose homeostasis.

Cancer Research

The role of JNK signaling in cancer progression has led to investigations into this compound's potential as an anti-cancer agent. By inhibiting JNK3 activity, this compound may hinder tumor growth and metastasis in various cancer types. Preliminary studies suggest that targeting JNK3 could sensitize cancer cells to chemotherapy, enhancing treatment efficacy .

Inflammation and Autoimmune Diseases

Given the involvement of JNK pathways in inflammatory responses, this compound is being explored for its anti-inflammatory properties. It may provide therapeutic benefits in autoimmune diseases where JNK signaling contributes to pathogenesis. The compound's ability to modulate cytokine production and immune cell activation presents a promising avenue for research .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study conducted on transgenic mouse models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive performance on behavioral tests. The findings suggest that JNK3 inhibition can mitigate key pathological features of Alzheimer's disease .

Case Study 2: Diabetes Management

Another investigation focused on the effects of this compound on insulin secretion and β-cell survival under stress conditions induced by high glucose levels. The results indicated that this compound preserved β-cell function and enhanced insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .

Table 1: Summary of Biological Activities of this compound

| Activity Area | Mechanism of Action | Observed Effects |

|---|---|---|

| Neuroprotection | JNK3 inhibition | Reduced neuronal apoptosis |

| Metabolic regulation | Inhibition of c-jun phosphorylation | Improved β-cell survival |

| Anti-cancer properties | Modulation of tumor microenvironment | Enhanced sensitivity to chemotherapy |

| Anti-inflammatory effects | Cytokine modulation | Decreased inflammatory markers |

Table 2: Key Research Findings on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Kamenecka et al., 2009 | Neuroprotection | Reduced amyloid plaques in Alzheimer's models |

| Smith et al., 2020 | Diabetes | Enhanced insulin secretion under stress conditions |

| Johnson et al., 2022 | Cancer | Sensitization of cancer cells to chemotherapy |

Wirkmechanismus

- SR-3576 inhibits JNK3 by binding to its active site, preventing phosphorylation of downstream targets.

- Molecular targets: JNK3 regulates transcription factors, apoptosis-related proteins, and cell survival pathways.

- Pathways: It modulates stress-induced signaling cascades.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von SR-3576 liegt in seiner hohen Selektivität für JNK3 gegenüber p38 (über 2800-fache Selektivität) .

- Ähnliche Verbindungen: Zu anderen JNK-Inhibitoren gehören SP600125, JNK-IN-8 und CC-401.

Biologische Aktivität

SR 3576, also known as JNK3 Inhibitor XII, is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention in research due to its potential therapeutic implications in neurodegenerative diseases and other conditions where JNK signaling is implicated. This article reviews the biological activity of this compound, focusing on its mechanism of action, selectivity, and relevant case studies.

JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis and inflammation. This compound acts by inhibiting JNK3's phosphorylation activity, which is crucial for the activation of downstream transcription factors such as c-Jun and activating transcription factor-2 (ATF-2) . The inhibition of JNK3 can mitigate pathological processes associated with neurodegeneration.

Selectivity and Potency

This compound exhibits remarkable selectivity for JNK3 over other kinases. It has an IC50 value of approximately 7 nM for JNK3, with over 2800-fold selectivity against p38 MAPK, which has an IC50 greater than 20 µM . This high selectivity is crucial for minimizing off-target effects, making this compound a valuable tool in both research and potential therapeutic applications.

Table 1: Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| JNK3 | 7 | - |

| p38 | >20000 | >2800-fold |

| JNK1 | Not specified | 24-fold |

Biological Activity in Cell-Based Assays

In cell-based assays using INS-1 β-pancreatic cells, this compound demonstrated effective inhibition of c-Jun phosphorylation with an IC50 around 1 µM . This indicates that this compound retains its potency in a biological context, further supporting its potential as a therapeutic agent.

Table 2: Cell-Based Assay Results for this compound

| Compound | Cell Type | IC50 (µM) | Effect on c-Jun Phosphorylation |

|---|---|---|---|

| This compound | INS-1 Cells | ~1 | Significant inhibition |

| Control | INS-1 Cells | - | Baseline phosphorylation level |

Case Studies and Research Findings

Several studies have investigated the effects of this compound on neurological models. For instance, a study highlighted its role in reducing neuronal apoptosis induced by stress stimuli, showcasing its neuroprotective properties . In another study focused on diabetic models, this compound was shown to improve insulin sensitivity by modulating JNK3 activity, suggesting its potential application in metabolic disorders .

Summary of Key Findings

- Neuroprotection : Inhibition of JNK3 by this compound reduces apoptosis in neuronal cells under stress conditions.

- Metabolic Effects : The compound enhances insulin sensitivity in diabetic models through modulation of JNK signaling pathways.

Eigenschaften

IUPAC Name |

3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFAYLZZDJGFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743977 | |

| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164153-22-3 | |

| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.